Compound Description: Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein abnormally activated in CML and responsible for the uncontrolled growth of cancer cells [, , ].
Compound Description: This compound, designated as (S)-17b in the source literature, represents a novel benzamide derivative exhibiting potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms []. This activity makes it a promising candidate for oral anticancer drug development. In vitro studies demonstrated its effectiveness against the human myelodysplastic syndrome (SKM-1) cell line, indicating its potential for treating hematological malignancies.
Compound Description: AKE-72 is a diarylamide 3-aminoindazole recognized as a potent pan-BCR-ABL inhibitor, demonstrating activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant []. Its high potency and ability to target resistant CML cells highlight its potential as a therapeutic agent for treating this type of leukemia.
Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant []. This compound has demonstrated significant antitumor activity in preclinical studies and represents a promising lead for developing novel CML therapies, particularly for patients with imatinib resistance.
Compound Description: This compound represents the freebase form of Imatinib, the well-known tyrosine kinase inhibitor. The crystal structure of freebase Imatinib reveals an extended conformation, facilitating the formation of infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups []. Understanding the structural features of the freebase form provides valuable insights into the physicochemical properties and behavior of Imatinib.
Compound Description: Identified through virtual screening targeting E. coli DNA gyrase, ZINC18057104 exhibits potent antimicrobial activity against this clinically important bacterium, including quinolone-resistant strains []. This discovery highlights its potential as a lead compound for developing new antibiotics against drug-resistant infections.
Compound Description: This series of compounds was designed based on the pharmacophore features of urea and phenyl carbamothioyl benzamide (PCTB) compounds, aiming to develop novel anticancer agents [].
Compound Description: The crystal structure of this compound reveals a conformation where the molecule forms infinite hydrogen-bonded chains through its amide, amine, and oxime groups []. Understanding the structural features of this compound contributes to the broader knowledge base of benzamide derivatives.
Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II ABL/c-KIT dual kinase inhibitor with a distinct hinge binding mode []. This selectivity makes it a promising therapeutic candidate for treating cancers driven by these kinases, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).
Compound Description: This series of alkoxy benzamide derivatives were synthesized and evaluated for their anti-tuberculosis activity []. The study demonstrated that specific alkoxy substitutions on the benzamide scaffold led to significant activity against the H37RV strain of Mycobacterium tuberculosis.
Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their anti-inflammatory activity []. The study identified several potent compounds comparable in efficacy to indomethacin, a standard anti-inflammatory drug.
N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide
Compound Description: These two compounds, featuring a thiourea linkage connected to a benzamide core, were synthesized and characterized by X-ray crystallography and Hirshfeld surface analysis []. The study provided insights into their molecular conformations and intermolecular interactions, contributing to a deeper understanding of structure-property relationships in similar molecules.
Compound Description: This compound is the β-form of Pigment Yellow 181, a commercially significant organic pigment known for its bright yellow color and used in various applications, including inks, paints, and plastics [].
Compound Description: This compound and its pharmaceutically acceptable salts are recognized for their potential in treating neurokinin A-derived diseases [, ]. Neurokinin A is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.
Compound Description: This compound, characterized by X-ray crystallography, reveals a planar pyrazolo[3,4-b]pyridine system with the benzamide substituent deviating from the plane []. This structural information provides valuable insights into the conformation and potential intermolecular interactions of this molecule.
Compound Description: The crystal structure of this compound reveals a Z-shaped conformation stabilized by intramolecular hydrogen bonding and aromatic π-π stacking interactions []. These structural details provide insights into the molecular packing and potential physicochemical properties of this molecule.
Compound Description: This novel benzamide derivative displays potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis []. Molecular docking studies suggest that it targets the InhA enzyme, a key enzyme involved in mycolic acid biosynthesis in M. tuberculosis.
Compound Description: This compound features a sulfonamide linker connecting a pyrimidine ring to a benzamide core, showcasing a diverse range of functionalities within a single molecule [].
Compound Description: This compound showcases a combination of a benzamide core with an oxazole ring linked through a sulfonamide group []. Its crystal structure reveals a network of hydrogen bonds, contributing to the understanding of its solid-state interactions.
Compound Description: ICA-105574 acts as a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel []. By removing hERG channel inactivation, it prolongs the cardiac action potential duration. This property makes it a valuable tool for investigating hERG channel function and its implications in cardiac physiology.
Compound Description: These compounds were designed to possess both fluorine and benzothiazole moieties, aiming to achieve enhanced biological activity []. Preliminary bioassays revealed promising antiviral and antitumor properties for some derivatives, indicating their potential as lead compounds for drug development.
Compound Description: This series of quinazolinone derivatives was developed and investigated for their cytotoxic activity against various cancer cell lines []. The research demonstrated significant cytotoxicity for several derivatives, particularly against leukemia cell lines, suggesting their potential as anticancer agents.
Compound Description: These compounds, featuring both oxadiazole and benzamide/sulfonamide moieties, were synthesized and evaluated for their anti-inflammatory and anticancer activities []. This research emphasizes the exploration of hybrid molecules combining different pharmacophores to achieve synergistic or enhanced biological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.